

2-(5-Bromopyridin-3-yl)acetamide potential research applications

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Compound of Interest

Compound Name: 2-(5-Bromopyridin-3-yl)acetamide

Cat. No.: B8587509

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Technical Monograph: 2-(5-Bromopyridin-3-yl)acetamide

CAS Number: 173999-43-4 Molecular Formula: C

H

BrN

O Molecular Weight: 215.05 g/mol Class: Halogenated Pyridine / Acetamide Derivative[1]

Executive Summary: The "Linchpin" Scaffold

In modern drug discovery, **2-(5-Bromopyridin-3-yl)acetamide** serves as a bifunctional "linchpin" intermediate.[1] Its value lies in its orthogonal reactivity:

- The 5-Bromo Handle: A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of hydrophobic tails or heteroaryl cores.[1]
- The 3-Acetamide Motif: A polar, hydrogen-bond donor/acceptor group that often mimics peptide backbones or interacts with specific residues (e.g., Ser, Thr) in enzyme active sites.

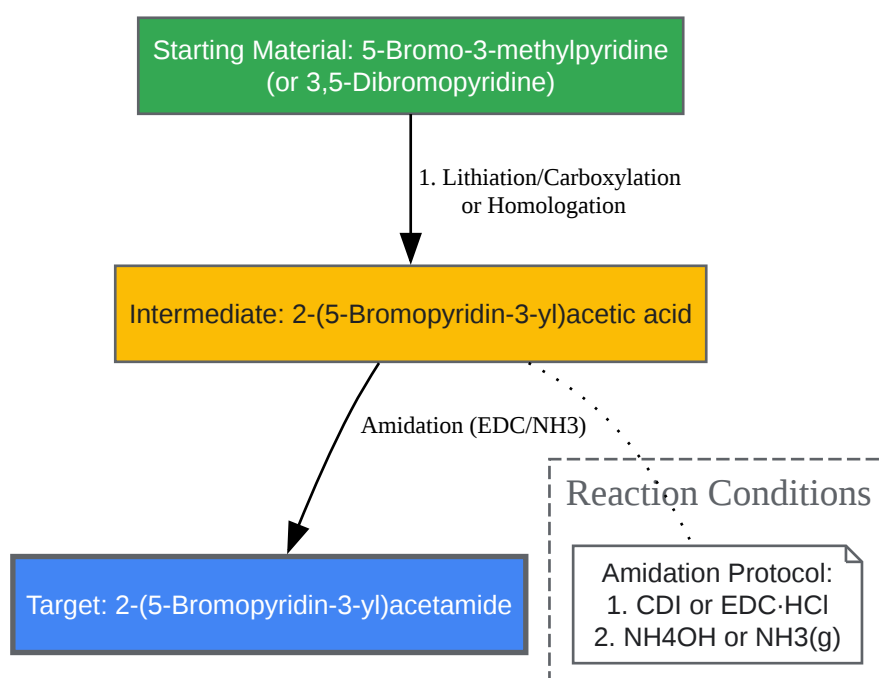
- The Pyridine Core: modulated basicity compared to phenyl rings, improving solubility and metabolic stability (lowering LogD).

Chemical Synthesis & Production

While various routes exist, the most robust and scalable method for research laboratories involves the amidation of the corresponding acetic acid derivative. This ensures regiochemical purity, avoiding the separation issues common with direct halogenation of pyridine-acetamides.

[1]

Retrosynthetic Analysis (Graphviz)



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Figure 1: Retrosynthetic logic prioritizing regiochemical control.

Recommended Laboratory Protocol

Objective: Synthesis of **2-(5-Bromopyridin-3-yl)acetamide** from 2-(5-bromopyridin-3-yl)acetic acid.

Reagents:

- 2-(5-Bromopyridin-3-yl)acetic acid (1.0 eq)[1]
- 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]
- Ammonium Hydroxide (28-30% NH
) (5.0 eq)[1]
- Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

- Activation: Charge a flame-dried round-bottom flask with 2-(5-bromopyridin-3-yl)acetic acid and anhydrous THF. Cool to 0°C.
- Coupling Agent Addition: Add CDI portion-wise (gas evolution will occur: CO
) . Allow the mixture to warm to room temperature and stir for 1 hour to form the active acyl imidazole species.
- Amidation: Cool the reaction mixture back to 0°C. Slowly add Ammonium Hydroxide. A precipitate may form.[1][2]
- Completion: Stir at room temperature for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1]
- Workup: Concentrate the solvent under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na
SO
, and concentrate.[3]
- Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography if necessary.

Validation Check: The product should appear as a white to off-white solid.[1]

- ¹H NMR (DMSO-d₆): Look for singlet at ~7.5 ppm (amide NH₂), methylene singlet at ~3.5 ppm, and three distinct aromatic protons for the pyridine ring (positions 2, 4, 6).

Structural Utility in Drug Design

This molecule is not just an intermediate; it is a Pharmacophore Scaffold.^[1]

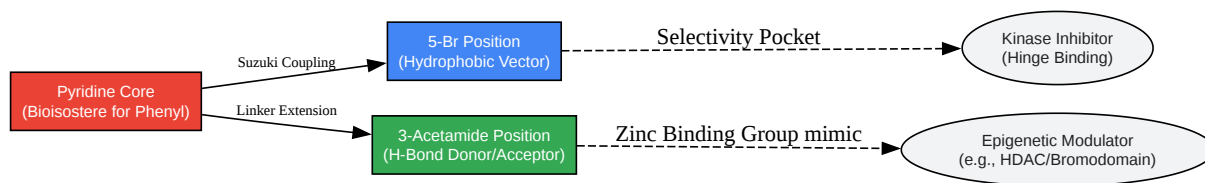
Divergent Reactivity Profile

The molecule allows for "Late-Stage Diversification."^[1] You can maintain the acetamide "warhead" while varying the lipophilic domain via the bromine.^[1]

Reaction Type	Target Site	Reagents	Application
Suzuki-Miyaura	C-5 Bromine	Aryl Boronic Acids, Pd(dppf)Cl	Biaryl formation (Kinase hinge binders)
Buchwald-Hartwig	C-5 Bromine	Amines, Pd (dba) , XPhos	Introduction of solubilizing amine tails
Dehydration	Acetamide	POCl or TFAA	Conversion to Acetonitrile (metabolic blocker)
Hoffman Rearrangement	Acetamide	Br /NaOH	Conversion to Primary Amine

SAR Logic & Signaling Pathways

In kinase inhibitor design (e.g., p38 MAPK, BCR-ABL), the pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.^[1] The acetamide group can extend into the "sugar pocket" or solvent-exposed region, forming critical H-bonds.



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Figure 2: Structure-Activity Relationship (SAR) mapping for medicinal chemistry.[1]

Physical Properties & Safety

- Appearance: White to pale yellow crystalline solid.[1]
- Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.[1]
- Handling:
 - Hazard: Irritant (Skin/Eye).
 - Storage: Keep cool (2-8°C) and dry. Hygroscopic tendencies may degrade the amide over long periods if exposed to moisture.[1]

References

- Sigma-Aldrich.Product Specification: 2-(5-Bromo-pyridin-3-yl)-acetamide (CAS 173999-43-4).[1][Link](#)
- PubChem.Compound Summary: 5-Bromo-3-pyridineacetamide.[1] National Library of Medicine.[1] [Link](#) (Note: Isomer verification required via CAS).
- Dandu, R. et al. (2011). A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives. Heterocycles, Vol 83. [Link](#) (Demonstrates reactivity of the 3,5-substituted pyridine scaffold).[1]
- Chem-Impex.N-(3-Bromo-5-methyl-2-pyridinyl)acetylamine Data.[Link](#) (Comparative structural data for pyridine acetamides).

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a fume hood utilizing appropriate PPE.[1]

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Sources

- 1. CAS 142404-82-8: 2-ACETAMIDO-4-METHYL-5-BROMOPYRIDINE [cymitquimica.com]
- 2. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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